N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide
Description
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H17N3O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
ZIQHKSGKHMULCI-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide typically involves the condensation reaction between 4-aminobenzaldehyde and 4-methoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
Industrial production of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Coordination Chemistry
The compound exhibits ligand properties, forming complexes with transition metals via coordination through nitrogen (azomethine group) and oxygen (carbonyl group) .
Key coordination reactions :
-
Zn(II) complex formation :
-
Co(II), Fe(III), Cu(II) complexes :
Stability and Reactivity
Factors influencing stability :
-
pH dependence : Acidic conditions favor hydrazone formation, while basic conditions may lead to enolic tautomerism .
-
Thermal stability : Decomposition occurs above 200°C, with complete degradation by 600°C .
-
Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize coordination complexes .
Reactivity :
-
Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯N interactions in crystal structures enhance lattice stability .
-
Tautomerism : Enolic forms may form under basic conditions, altering coordination behavior .
Spectroscopic Characterization
Key spectroscopic data :
-
1H NMR : Azomethine proton (δ 8.52–8.80 ppm), NH proton (δ 11.5–11.8 ppm) .
-
13C NMR : Carbonyl carbon (δ 161–177 ppm), azomethine carbon (δ 145–147 ppm) .
-
FT-IR : NH stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), C=N stretch (1600 cm⁻¹) .
| Parameter | Free Ligand | Zn(II) Complex |
|---|---|---|
| 1H NMR (δ) | NH: 11.5 ppm | NH: Absent |
| Azomethine: 8.52 ppm | Azomethine: 8.75 ppm | |
| 13C NMR (δ) | Carbonyl: 161 ppm | Carbonyl: 177 ppm |
| Azomethine: 147 ppm | Azomethine: 145 ppm |
Structural Variations and Derivatives
Related compounds :
-
N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide : Exhibits intramolecular hydrogen bonding and Z-configuration .
-
(Z)-4-amino-N′-(1-(o-tolyl)ethylidene)benzohydrazide : Non-planar conformation with dihedral angles up to 66.4° .
Trend analysis :
-
Substituent effects : Electron-donating groups (e.g., methoxy) enhance hydrazone stability and reactivity .
-
Steric effects : Bulky substituents (e.g., o-tolyl) increase dihedral angles, reducing planarity .
This synthesis and characterization of N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide underscores its versatility in coordination chemistry and potential applications in medicinal and materials science.
Scientific Research Applications
Anticancer Applications
The compound has shown promise as an anticancer agent, particularly in the context of breast cancer. Research indicates that derivatives of similar structures can effectively inhibit cancer cell proliferation and metastasis. For instance, studies involving related compounds have demonstrated their ability to modulate microRNA expressions and matrix metalloproteinases (MMPs), which are critical in cancer progression.
Case Study: Inhibition of Breast Cancer
A study explored the effects of a structurally related compound, (E)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-one, on breast cancer models. The findings revealed that the compound could significantly decrease the expression of miR-18a while increasing Dicer1 levels, which collectively inhibited MMP-9 expression and reduced invasiveness in cancer cells. This suggests that similar hydrazide derivatives could be developed for targeted cancer therapies .
Antioxidant Properties
N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. Compounds with similar benzohydrazide structures have been evaluated for their ability to scavenge free radicals.
Research Findings on Antioxidant Activity
In a comparative study, various benzohydrazide derivatives were synthesized and tested for their antioxidant capabilities. Some exhibited potent activity in scavenging free radicals, outperforming standard antioxidants like ascorbic acid and resveratrol. This positions such compounds as potential candidates for developing antioxidant therapies .
Other Therapeutic Applications
Beyond its anticancer and antioxidant properties, this compound may have broader implications in pharmacology:
- Antimycobacterial Activity : Certain derivatives have shown potential against Mycobacterium tuberculosis, indicating that they could serve as leads for new anti-tuberculosis drugs .
- Cholinergic Activity : Some studies suggest that related compounds may inhibit acetylcholinesterase activity, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the hydrazide moiety or the aromatic rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Enhanced antioxidant properties |
| Alteration of amine substituents | Improved anticancer efficacy |
| Variation in hydrazone linkage | Changes in enzyme inhibition profile |
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several hydrazide derivatives, differing in substituents on the aromatic rings or additional heterocyclic groups. Key analogues include:
Key Observations :
- Substituent Position : Para-substitution (e.g., -NH₂, -OCH₃) on the phenyl ring enhances bioactivity. For example, 4v (MIC = 4 µg/mL) outperforms meta-substituted analogues .
- Hybrid Systems : Incorporation of heterocycles (e.g., benzimidazole, thietan-pyrimidine) amplifies antimicrobial effects .
Antifungal Activity
- The title compound’s 4-aminophenyl group is critical for targeting Candida albicans, mirroring the potency of 4v (MIC = 4 µg/mL) .
- Thietan-pyrimidine hybrids () show broader-spectrum activity but require higher MIC values (8–16 µg/mL), suggesting substituent bulk may reduce permeability .
Enzyme Modulation
- Compound 12 inhibits tyrosinase (IC₅₀ = 0.1667 µM) via competitive inhibition, while the title compound’s methoxy group may influence binding affinity to similar enzymes .
Antibacterial Activity
Physicochemical and Spectroscopic Properties
- Stability : Acid-base equilibria studies () suggest hydrazone derivatives are stable at physiological pH, with protonation occurring at the imine nitrogen (pKa ≈ 3–5) .
- Crystallography : Single-crystal X-ray analyses () confirm the (E)-configuration and planar geometry, critical for intermolecular interactions in biological systems .
Biological Activity
N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, supported by data from recent studies and case analyses.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydrazone linkage, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives against common pathogens. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 64 µg/mL against S. aureus, suggesting strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 64 | Staphylococcus aureus |
| Compound B | 128 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Anticancer Activity
Hydrazone compounds have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Research Findings
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a derivative similar to this compound demonstrated significant cytotoxicity against leukemia cell lines K562 and HEL, with IC50 values indicating effective growth inhibition .
The biological activity of this compound is likely attributed to its ability to interact with cellular targets, such as enzymes involved in cell signaling pathways. The presence of the hydrazone moiety plays a crucial role in these interactions, allowing for the modulation of biological responses.
Q & A
Q. What are the standard synthetic routes for N'-[(1E)-1-(4-aminophenyl)ethylidene]-4-methoxybenzohydrazide, and how can reaction parameters be optimized for yield and purity?
The compound is synthesized via a condensation reaction between 4-methoxybenzohydrazide and 4-aminoacetophenone derivatives. Key steps include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) for 8–12 hours to facilitate hydrazone bond formation .
- Catalyst : Acidic (e.g., glacial acetic acid) or basic (K₂CO₃) conditions, depending on substrate reactivity .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Optimization involves adjusting molar ratios (1:1 to 1:1.2), temperature, and reaction time, monitored via TLC or HPLC .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential for validation?
Essential characterization methods include:
- IR spectroscopy : Confirming C=N stretching (1600–1620 cm⁻¹) and N–H bending (3200–3300 cm⁻¹) .
- NMR spectroscopy : ¹H NMR signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.1 ppm), and hydrazide NH (δ 10.5–11.0 ppm) .
- Elemental analysis : Matching calculated vs. observed %C, %H, %N (±0.3% tolerance) .
- Melting point : Typically 180–220°C, depending on substituents .
Q. What are the primary applications of this compound in coordination chemistry?
The compound acts as a tridentate ligand, coordinating via the hydrazone N, carbonyl O, and aromatic amine N. Applications include:
- Metal complex synthesis : Formation of Cu(II), Ni(II), and Zn(II) complexes for catalytic or antimicrobial studies .
- Stability studies : pH-dependent complexation (optimal at pH 6–8) evaluated via UV-Vis titration .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- DFT calculations : Performed using Gaussian09 at B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 3.5–4.0 eV), charge distribution, and nonlinear optical (NLO) properties .
- Molecular docking : Predicts binding affinity (ΔG ≈ −8.5 kcal/mol) to biological targets (e.g., DNA grooves, enzyme active sites) using AutoDock Vina .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. antibacterial efficacy)?
Contradictions arise from assay variability. Mitigation strategies include:
- Standardized protocols : MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) for bacterial strains (e.g., S. aureus, IC₅₀ ≈ 12.5 µg/mL) .
- Cellular vs. cell-free systems : Differentiating membrane permeability effects (e.g., antiviral activity in HAV replication assays, IC₅₀ ≈ 8.5–10.7 µg/mL) .
- Mechanistic studies : ROS generation and DNA cleavage assays (agarose gel electrophoresis) to confirm oxidative damage pathways .
Q. How can crystallographic data (e.g., SHELX refinement) improve understanding of supramolecular interactions?
- Single-crystal XRD : Resolves bond lengths (C=N ≈ 1.28 Å) and dihedral angles (aromatic planes ≈ 5–10°) .
- SHELXTL refinement : Uses SADABS for absorption correction and SHELXL for structure solution (R-factor < 0.05) .
- Hydrogen-bonding networks : Identifies key interactions (e.g., N–H···O, d ≈ 2.8 Å) stabilizing crystal packing .
Q. What methodologies assess the compound's potential in material science (e.g., nonlinear optics)?
- Z-scan technique : Measures third-order NLO susceptibility (χ³ ≈ 10⁻¹² esu) using 532 nm laser pulses .
- Two-photon absorption : Evaluated via femtosecond spectroscopy (cross-section ≈ 500 GM) for optical limiting applications .
- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >250°C) for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
